Tofacitinib

Catalog No.
S548085
CAS No.
477600-75-2
M.F
C₁₆H₂₀N₆O
M. Wt
312.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofacitinib

CAS Number

477600-75-2

Product Name

Tofacitinib

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C₁₆H₂₀N₆O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1

InChI Key

UJLAWZDWDVHWOW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Solubility

In water, 155.1 mg/L at 25 °C (est)

Synonyms

CP 690,550, CP 690550, CP-690,550, CP-690550, CP690550, tasocitinib, tofacitinib, tofacitinib citrate, Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Tofacitinib is a janus kinase inhibitor, which is a class of drugs commonly used to treat rheumatoid arthritis (RA) and other auto-immune disorders. In this paper, we would discuss the background, physical and chemical properties, synthesis, characterization, biological properties, toxicity, safety, and applications of Tofacitinib. We would also explore the current state of research, potential implications in various fields of research and industry, as well as the limitations and future directions of this drug.
Tofacitinib was approved in 2012 by the United States Food and Drug Administration (FDA) for the treatment of RA, and later for psoriatic arthritis and ulcerative colitis. It belongs to the class of Janus kinase (JAK) inhibitors that function by blocking the signals sent by cytokines, which are pro-inflammatory molecules produced by cells of the immune system.
Tofacitinib is a crystalline powder with a molecular weight of 504.81 g/mol. It is an orally administered drug and is soluble in water, slightly soluble in ethanol, methanol, and acetonitrile, and almost insoluble in n-hexane. Tofacitinib is a white to off-white solid with a melting point of 237-238°C.
Tofacitinib is synthesized using a reaction of 3-methylpyridine-5-carbaldehyde and 4-(methylsulfonyl)aniline in the presence of ammonia, followed by a series of reactions leading to the final product. Characterization of Tofacitinib is done using various techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry.
Tofacitinib is typically analyzed using HPLC techniques. The methods used for its analysis include reversed-phase liquid chromatography (RP-LC) and ion-pair chromatography (IPC). These methods are suitable for detecting Tofacitinib and its metabolites in biological fluids.
Tofacitinib exhibits an inhibitory effect on various JAK family members, including JAK1, JAK2, and JAK3. This leads to the reduction of levels of IL-2, 4, 6, 7, 9, and 15, which are all cytokines involved in the inflammatory pathways. Tofacitinib has been shown to be effective in treating RA and psoriatic arthritis. It has also been found to be effective in treating ulcerative colitis and alopecia areata.
Toxicity studies in laboratory animals have shown that high doses of Tofacitinib can cause liver injury and changes in hematological parameters. However, these effects were reversible and dose-dependent. The drug has also been shown to have an increased risk for infection, including serious bacterial, viral, and fungal infections. It is important to monitor these effects in patients taking Tofacitinib.
Applications for Scientific Experiments
Tofacitinib has been used in various scientific experiments, including pharmacokinetic and pharmacodynamic studies. It has also been used in the treatment of alopecia areata, vitiligo, and graft-versus-host disease.
Tofacitinib is still in the early stages of research, and many studies are focused on its potential use in treating other auto-immune disorders such as multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus. Studies are also ongoing to investigate the drug's effects on cancer cells and its potential use in combination with other cancer therapies.
Tofacitinib has the potential to be used in various fields, including dermatology, oncology, and transplantation medicine. It could also be used as a potential therapy for neurological disorders such as multiple sclerosis, which are currently treated with immunosuppressants.
Tofacitinib is not suitable for all patients and has limitations in those with pre-existing infections or who are on immunosuppressive medications. Future research could focus on identifying biomarkers that will predict best responders to the drug and identifying novel combination therapies that could enhance the drug's efficacy. Other future directions could also include the development of selective JAK inhibitors that target specific types of cells.
Tofacitinib has demonstrated its potential as a treatment for various auto-immune diseases and offers future potential in various research areas such as dermatology and oncology. However, the drug has limitations, which should be closely monitored in patients taking the drug to ensure their safety. Future research should focus on identifying biomarkers that would best predict those that would benefit from the drug's use and exploring novel combination therapies that would enhance the drug's efficacy.

Color/Form

Yellow foam

XLogP3

1.5

LogP

1.808
log Kow = 1.83 (est)

UNII

87LA6FU830

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Tofacitinib is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of moderate to severe rheumatoid arthritis which is resistant or intolerant to methotrexate therapy. It may also be used as an adjunct to methotrexate therapy, or other non-biologic disease-modifying antirheumatic drugs (DMARDS), when methotrexate alone is not sufficient. Tofacitinib has also been investigated as a preventative therapy for kidney transplant rejections, and as a treatment for psoriasis, ulcerative colitis, and ankylosing spondylitis. It is not to be initiated in patients with a history of chronic or recurrent infections, or in the presence of active infection, even if localized, due to reports of serious and sometimes fatal infections (commonly pneumonia, herpes zoster and urinary tract infections). Use of tofacitinib is also discouraged in those who have been, or are likely to be, exposed to TB. An increased likelihood of exposure may be encountered by traveling to certain areas. In addition, tofacitinib is not to be used in patients with severe hepatic impairment, or low hemoglobin (less than 9g/dL). Cautioned is advised when using tofacitinib in patients at risk of gastrointestinal perforation, and in the elderly who are more susceptible to infection.
FDA Label
Xeljanz in combination with methotrexate (MTX) is indicated for the treatment of moderate to severe active rheumatoid arthritis (RA) in adult patients who have responded inadequately to, or who are intolerant to one or more disease-modifying antirheumatic drugs.Xeljanz can be given as monotherapy in case of intolerance to MTX or when treatment with MTX is inappropriate (see sections 4.4 and 4.5).
Treatment of rheumatoid arthritis.
Treatment of ulcerative colitis
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis and juvenile idiopathic arthritis)
Treatment of psoriasis

Livertox Summary

Tofacitinib is an oral, small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis. Tofacitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has yet to be linked to cases of clinically apparent acute liver injury.
Baricitinib is an orally available small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis. Baricitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.

Drug Classes

Antirheumatic Agents

Therapeutic Uses

Protein Kinase Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Tofacitinib is included in the database.
Xeljanz (tofacitinib) is indicated for the treatment of adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate. It may be used as monotherapy or in combination with methotrexate or other nonbiologic disease-modifying antirheumatic drugs (DMARDs). /Included in US product label/
EXPL Tofacitinib is an oral Janus kinase inhibitor that is being investigated for psoriasis and psoriatic arthritis. Japanese patients aged 20 years or more with moderate to severe plaque psoriasis and/or psoriatic arthritis were double-blindly randomized 1:1 to tofacitinib 5 or 10 mg b.i.d. for 16 weeks, open-label 10 mg b.i.d. for 4 weeks, then variable 5 or 10 mg b.i.d. to Week 52. Primary end-points at Week 16 were the proportion of patients achieving at least a 75% reduction in Psoriasis Area and Severity Index (PASI75) and Physician's Global Assessment of "clear" or "almost clear" (PGA response) for psoriasis, and 20% or more improvement in American College of Rheumatology criteria (ACR20) for patients with psoriatic arthritis. Safety was assessed throughout. Eighty-seven patients met eligibility criteria for moderate to severe plaque psoriasis (5 mg b.i.d., n = 43; 10 mg b.i.d., n = 44), 12 met eligibility criteria for psoriatic arthritis (5 mg b.i.d., n = 4; 10 mg b.i.d., n = 8) including five who met both criteria (10 mg b.i.d.). At Week 16, 62.8% and 72.7% of patients achieved PASI75 with tofacitinib 5 and 10 mg b.i.d., respectively; 67.4% and 68.2% achieved PGA responses; all patients with psoriatic arthritis achieved ACR20. Responses were maintained through Week 52. Adverse events occurred in 83% of patients through Week 52, including four (4.3%) serious adverse events and three (3.2%) serious infections (all herpes zoster). No malignancies, cardiovascular events or deaths occurred. Tofacitinib (both doses) demonstrated efficacy in patients with moderate to severe plaque psoriasis and/or psoriatic arthritis through 52 weeks; safety findings were generally consistent with prior studies.
EXPL The inflammatory diseases ulcerative colitis and Crohn's disease constitute the two main forms of inflammatory bowel disease (IBD). They are characterized by chronic, relapsing inflammation of the gastrointestinal tract, significantly impacting on patient quality of life and often requiring prolonged treatment. Existing therapies for IBD are not effective for all patients, and an unmet need exists for additional therapies to induce and maintain remission. Here we describe the mechanism of action of the Janus kinase (JAK) inhibitor, tofacitinib, for the treatment of IBD and the effect of JAK inhibition on the chronic cycle of inflammation that is characteristic of the disease. The pathogenesis of IBD involves a dysfunctional response from the innate and adaptive immune system, resulting in overexpression of multiple inflammatory cytokines, many of which signal through JAKs. Thus JAK inhibition allows multiple cytokine signaling pathways to be targeted and is expected to modulate the innate and adaptive immune response in IBD, thereby interrupting the cycle of inflammation. Tofacitinib is an oral, small molecule JAK inhibitor that is being investigated as a targeted immunomodulator for IBD. Clinical development of tofacitinib and other JAK inhibitors is ongoing, with the aspiration of providing new treatment options for IBD that have the potential to deliver prolonged efficacy and clinically meaningful patient benefits.

Pharmacology

Tofacitinib targets inflammation present in rheumatoid arthritis by inhibiting the janus kinases involved in the inflammatory response pathway. In placebo controlled trials of rheumatoid arthritis patients receiving 5mg or 10mg of tofacitinib twice daily, higher ACR20 responses were observed within 2 weeks in some patients (with ACR20 being defined as a minimum 20% reduction in joint pain or tenderness and 20% reduction in arthritis pain, patient disability, inflammatory markers, or global assessments of arthritis by patients or by doctors, according to the American College of Rheumatology (ACR) response criteria list), and improvements in physical functioning greater than placebo were also noted. Common known adverse effects of tofacitinib include headaches, diarrhea, nausea, nasopharyngitis and upper respiratory tract infection. More serious immunologic and hematological adverse effects have also been noted resulting in lymphopenia, neutropenia, anemia, and increased risk of cancer and infection. Before initiations of tofacitinib patients should be tested for latent infections of tuberculosis, and should be closely monitored for signs and symptoms of infection (fungal, viral, bacterial, or mycobacterial) during therapy. Therapy is not to be started in the presence of active infection, systemic or localized, and is to be interrupted if a serious infection occurs. Tofacitinib has been associated with an increased risk of lymphomas, such as Epstein-Barr virus associated lymphomas, and other malignancies (including lung, breast, gastric, and colorectal cancers). It is recommended to monitor lymphocytes, neutrophils, hemoglobin, liver enzymes, and lipids. Tofacitinib use is associated with a rapid decrease in C-reactive protein (CRP), dose dependent decreases in natural killer cells, and dose dependent increases in B cells. Depression in C-reactive protein levels continue after 2 weeks of tofacitinib discontinuation and suggest that pharmacodynamic activity last longer than pharmacokinetic half life.
Tofacitinib is an orally available inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha and -beta, and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L04AA29
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA29 - Tofacitini

Mechanism of Action

Rheumatoid arthritis is an autoimmune disease characterized by a dysregulation of pro-inflammatory cytokines including IL7, IL15, IL21, IL6, IFN-alpha, and IFN-beta. (3) Cytokines signalling results in tissue inflammation and joint damage by stimulating the recruitment and activation of immune cells via the janus kinase signalling pathway. Tofacitinib is a partial and reversible janus kinase (JAK) inihibitor that will prevent the body from responding to cytokine signals. By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of STATs. The JAK-STAT signalling pathway is involved in the transcription of cells involved in hematopoiesis, and immune cell function. Tofacitinib works therapeutically by inhibiting the JAK-STAT pathway to decrease the inflammatory response. However, there is evidence to suggest that it may also achieve efficacy via other pathways as well.
Tofacitinib citrate, a Janus kinase (JAK) inhibitor, is an immunomodulating agent and a disease-modifying antirheumatic drug (DMARD). JAKs are intracellular enzymes that mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STATs) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Tofacitinib modulates the signaling pathway at the point of JAKs, preventing the phosphorylation and activation of STATs. Tofacitinib inhibits JAK1 and JAK3 and, to a lesser extent, JAK2. JAK enzymes transmit cytokine signaling through pairing of JAKs (e.g., JAK1/JAK3, JAK1/JAK2, JAK2/JAK2). In vitro, tofacitinib inhibited the activity of JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with IC50 (concentration that inhibits activity by 50%) values of 406, 56, and 1377 nM, respectively. The relevance of specific JAK combinations to the therapeutic efficacy of tofacitinib is not known. /Tofacitinib citrate/
Inhibitors of the JAK family of nonreceptor tyrosine kinases have demonstrated clinical efficacy in rheumatoid arthritis and other inflammatory disorders; however, the precise mechanisms by which JAK inhibition improves inflammatory immune responses remain unclear. In this study, we examined the mode of action of tofacitinib (CP-690,550) on JAK/STAT signaling pathways involved in adaptive and innate immune responses. To determine the extent of inhibition of specific JAK/STAT-dependent pathways, we analyzed cytokine stimulation of mouse and human T cells in vitro. We also investigated the consequences of CP-690,550 treatment on Th cell differentiation of naive murine CD4(+) T cells. CP-690,550 inhibited IL-4-dependent Th2 cell differentiation and interestingly also interfered with Th17 cell differentiation. Expression of IL-23 receptor and the Th17 cytokines IL-17A, IL-17F, and IL-22 were blocked when naive Th cells were stimulated with IL-6 and IL-23. In contrast, IL-17A production was enhanced when Th17 cells were differentiated in the presence of TGF-beta. Moreover, CP-690,550 also prevented the activation of STAT1, induction of T-bet, and subsequent generation of Th1 cells. In a model of established arthritis, CP-690,550 rapidly improved disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. Furthermore, efficacy in this disease model correlated with the inhibition of both JAK1 and JAK3 signaling pathways. CP-690,550 also modulated innate responses to LPS in vivo through a mechanism likely involving the inhibition of STAT1 signaling. Thus, CP-690,550 may improve autoimmune diseases and prevent transplant rejection by suppressing the differentiation of pathogenic Th1 and Th17 cells as well as innate immune cell signaling.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Vapor Pressure

1.32X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

477600-75-2

Associated Chemicals

Tofacitinib citrate; 540737-29-9

Wikipedia

Tofacitinib

Drug Warnings

/BOXED WARNING/ WARNING: SERIOUS INFECTIONS. Patients treated with Xeljanz are at increased risk for developing serious infections that may lead to hospitalization or death. Most patients who developed these infections were taking concomitant immunosuppressants such as methotrexate or corticosteroids. If a serious infection develops, interrupt Xeljanz until the infection is controlled. Reported infections include: Active tuberculosis, which may present with pulmonary or extrapulmonary disease. Patients should be tested for latent tuberculosis before Xeljanz use and during therapy. Treatment for latent infection should be initiated prior to Xeljanz use. Invasive fungal infections, including cryptococcosis and pneumocystosis. Patients with invasive fungal infections may present with disseminated, rather than localized, disease. Bacterial, viral, and other infections due to opportunistic pathogens. The risks and benefits of treatment with Xeljanz should be carefully considered prior to initiating therapy in patients with chronic or recurrent infection. Patients should be closely monitored for the development of signs and symptoms of infection during and after treatment with Xeljanz, including the possible development of tuberculosis in patients who tested negative for latent tuberculosis infection prior to initiating therapy
/BOXED WARNING/ MALIGNANCIES. Lymphoma and other malignancies have been observed in patients treated with Xeljanz. Epstein Barr Virus-associated post-transplant lymphoproliferative disorder has been observed at an increased rate in renal transplant patients treated with Xeljanz and concomitant immunosuppressive medications
Patients receiving tofacitinib are at increased risk of developing serious infections that may require hospitalization or result in death. Opportunistic infections caused by bacterial, mycobacterial, invasive fungal, viral, or other opportunistic organisms-including cryptococcosis, pneumocystosis, tuberculosis and other mycobacterial infections, esophageal candidiasis, multidermatomal herpes zoster, cytomegalovirus infection, and BK virus infection-have been reported in patients with rheumatoid arthritis receiving tofacitinib. Patients with invasive fungal infections may present with disseminated, rather than localized, disease. Patients should be closely monitored during and after treatment with tofacitinib for the development of signs or symptoms of infection (e.g., fever, malaise, weight loss, sweats, cough, dyspnea, pulmonary infiltrates, serious systemic illness including shock). Most patients who developed serious infections were receiving concomitant therapy with immunosuppressive agents such as methotrexate or corticosteroids.
Tofacitinib therapy should not be initiated in patients with active infections, including localized infections. Tofacitinib should be discontinued in patients who develop a serious infection, opportunistic infection, or sepsis and should not be resumed until the infection is controlled. Clinicians should consider potential risks and benefits of tofacitinib prior to initiating therapy in patients with a history of chronic, recurring, serious, or opportunistic infections; patients with underlying conditions that may predispose them to infections; and patients who have been exposed to tuberculosis or who reside or have traveled in regions where tuberculosis or mycoses are endemic. Any patient who develops a new infection while receiving tofacitinib should undergo a thorough diagnostic evaluation (appropriate for an immunocompromised patient), appropriate anti-infective therapy should be initiated, and the patient should be closely monitored.
For more Drug Warnings (Complete) data for Tofacitinib (22 total), please visit the HSDB record page.

Biological Half Life

~3 hours
The elimination half-life of tofacitinib /in humans/ is approximately 3 hours.

Use Classification

Human drugs -> Xeljanz -> EMA Drug Category
Immunosuppressants -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation (unspecified stereo): T. A. Blumenkopf et al., World Intellectual Property Organization patent 0142246; eidem, United States of America patent 7265221 (2001, 2007 both to Pfizer).

Clinical Laboratory Methods

LC/LC-MS determination in blood.

Storage Conditions

Store at 20 °C to 25 °C (68 °F to 77 °F).
Keep container tightly closed in a dry and well-ventilated place. /Tofacitinib citrate/

Interactions

In healthy individuals, the CYP3A inducer rifampin (600 mg orally once daily for 7 days) decreased peak plasma concentrations and AUC of tofacitinib (single oral dose of 30 mg) by 74 and 84%, respectively. Concomitant use of rifampin may decrease efficacy of tofacitinib.
There is a risk of added immunosuppression when Xeljanz is coadministered with potent immunosuppressive drugs (e.g., azathioprine, tacrolimus, cyclosporine). Combined use of multiple-dose Xeljanz with potent immunosuppressants has not been studied in rheumatoid arthritis. Use of Xeljanz in combination with biologic disease-modifying antirheumatic drugs (DMARDS) or potent immunosuppressants such as azathioprine and cyclosporine is not recommended.
Concomitant use of tofacitinib with potent immunosuppressive agents (e.g., azathioprine, cyclosporine, tacrolimus) increases the risk of immunosuppression and is not recommended. Concomitant use of tofacitinib with such agents in patients with rheumatoid arthritis has not been studied to date. In healthy individuals, cyclosporine (200 mg orally every 12 hours for 5 days) decreased the clearance of tofacitinib (single oral dose of 10 mg), resulting in a 73% increase in the AUC of tofacitinib, accompanied by a 17% decrease in peak plasma tofacitinib concentrations. In healthy individuals, tacrolimus (5 mg orally every 12 hours for 7 days) slightly decreased the clearance of tofacitinib (single oral dose of 10 mg), resulting in a 21% increase in the AUC of tofacitinib, accompanied by a 9% decrease in peak plasma tofacitinib concentrations.
Tofacitinib exposure is decreased when Xeljanz is coadministered with potent CYP3A4 inducers (e.g., rifampin).
For more Interactions (Complete) data for Tofacitinib (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Tofacitinib citrate/

Dates

Modify: 2023-09-12
1: Iwamoto N, Tsuji S, Takatani A, Shimizu T, Fukui S, Umeda M, Nishino A, Horai
Y, Koga T, Kawashiri SY, Aramaki T, Ichinose K, Hirai Y, Tamai M, Nakamura H,
Terada K, Origuchi T, Eguchi K, Ueki Y, Kawakami A. Efficacy and safety at 24
weeks of daily clinical use of tofacitinib in patients with rheumatoid arthritis.
PLoS One. 2017 May 4;12(5):e0177057. doi: 10.1371/journal.pone.0177057.
eCollection 2017. PubMed PMID: 28472115.
2: Friedman S. Tofacitinib for Ulcerative Colitis - A Promising Step Forward. N
Engl J Med. 2017 May 4;376(18):1792-1793. doi: 10.1056/NEJMe1701505. PubMed PMID:
28467881.
3: Sandborn WJ, Su C, Sands BE, D/'Haens GR, Vermeire S, Schreiber S, Danese S,
Feagan BG, Reinisch W, Niezychowski W, Friedman G, Lawendy N, Yu D, Woodworth D,
Mukherjee A, Zhang H, Healey P, Panés J; OCTAVE Induction 1, OCTAVE Induction 2,
and OCTAVE Sustain Investigators.. Tofacitinib as Induction and Maintenance
Therapy for Ulcerative Colitis. N Engl J Med. 2017 May 4;376(18):1723-1736. doi:
10.1056/NEJMoa1606910. PubMed PMID: 28467869.
4: Merola JF, Elewski B, Tatulych S, Lan S, Tallman A, Kaur M. Efficacy of
tofacitinib for the treatment of nail psoriasis: Two 52-week, randomized,
controlled phase 3 studies in patients with moderate-to-severe plaque psoriasis.
J Am Acad Dermatol. 2017 Apr 7. pii: S0190-9622(17)30147-0. doi:
10.1016/j.jaad.2017.01.053. [Epub ahead of print] PubMed PMID: 28396102.
5: Maneiro JR, Souto A, Gomez-Reino JJ. Risks of malignancies related to
tofacitinib and biological drugs in rheumatoid arthritis: Systematic review,
meta-analysis, and network meta-analysis. Semin Arthritis Rheum. 2017 Feb 16.
pii: S0049-0172(16)30306-7. doi: 10.1016/j.semarthrit.2017.02.007. [Epub ahead of
print] PubMed PMID: 28284845.
6: Singh JA, Hossain A, Tanjong Ghogomu E, Mudano AS, Maxwell LJ, Buchbinder R,
Lopez-Olivo MA, Suarez-Almazor ME, Tugwell P, Wells GA. Biologics or tofacitinib
for people with rheumatoid arthritis unsuccessfully treated with biologics: a
systematic review and network meta-analysis. Cochrane Database Syst Rev. 2017 Mar
10;3:CD012591. doi: 10.1002/14651858.CD012591. Review. PubMed PMID: 28282491.

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